In vitro kinase inhibition profile of Tivozanib
In vitro kinase inhibition profile of Tivozanib
An In-Depth Technical Guide to the In Vitro Kinase Inhibition Profile of Tivozanib
Introduction
Tivozanib, marketed under the brand name Fotivda® and also known by its development codes AV-951 and KRN-951, is an orally administered, potent, and selective tyrosine kinase inhibitor (TKI).[1][2][3] Its primary therapeutic application is in the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[1][4][5] The progression of solid tumors, including RCC, is critically dependent on angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] This process is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the in vitro kinase inhibition profile of Tivozanib. As a Senior Application Scientist, the goal is to synthesize technical data with field-proven insights, explaining not just the "what" but the "why" behind the experimental methodologies that define our understanding of this compound's activity.
Mechanism of Action: Precision Targeting of the VEGF Receptor Family
Tivozanib's efficacy stems from its highly potent and selective inhibition of the three VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[4][6][7] These receptor tyrosine kinases are the principal mediators of angiogenic and lymphangiogenic signaling.[8] Tivozanib exerts its effect by binding to the ATP-binding site within the intracellular kinase domain of the VEGFRs.[6] This competitive inhibition prevents ATP from binding, thereby blocking the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways.[6][9] The ultimate consequence is a reduction in endothelial cell proliferation, migration, and vascular permeability, which collectively inhibit tumor growth.[2][10]
The diagram below illustrates the central role of VEGFR-2 in mediating pro-angiogenic signals and the specific point of intervention by Tivozanib.
Caption: VEGF signaling pathway and Tivozanib's point of inhibition.
Quantitative Kinase Inhibition Profile
A hallmark of Tivozanib is its combination of high potency and selectivity for VEGFRs, which distinguishes it from many other multi-kinase inhibitors.[3][11] This profile has been extensively characterized using both direct enzymatic (biochemical) assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values from these complementary approaches provide a comprehensive picture of the drug's activity.
The following table summarizes the IC50 values for Tivozanib against its primary VEGFR targets and a selection of other relevant kinases.
| Kinase Target | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR-1 (Flt-1) | Biochemical | 30 | [12][13] |
| Cell-based | 0.21 | [14] | |
| VEGFR-2 (KDR) | Biochemical | 6.5 | [12][13] |
| Cell-based | 0.16 | [14] | |
| VEGFR-3 (Flt-4) | Biochemical | 15 | [12][13] |
| Cell-based | 0.24 | [14] | |
| PDGFRβ | Biochemical | 49 | [13] |
| Cell-based | 1.72 | [14] | |
| c-Kit | Biochemical | 78 | [13] |
| Cell-based | 1.63 | [14] | |
| PDGFRα | Biochemical | 40 | [13] |
| EphB2 | Biochemical | 24 | [15] |
| Tie-2 | Biochemical | 78 | [13] |
| FGFR1 | Biochemical | 530 | [13] |
| c-Met | Biochemical | 550 | [13] |
Analysis and Interpretation:
-
Potency: Tivozanib demonstrates picomolar to low nanomolar potency against all three VEGFRs, with the highest affinity for VEGFR-2.[7][13] The significantly lower IC50 values in cell-based assays compared to biochemical assays highlight the drug's excellent cell permeability and potent target engagement within a physiological context.[14]
-
Selectivity: Compared to its potent activity against VEGFRs, Tivozanib shows significantly less activity against a panel of other kinases such as PDGFR, c-Kit, FGFR1, and c-Met.[13] This high degree of selectivity is a key attribute, as it is associated with a more favorable safety profile and fewer "off-target" side effects commonly seen with less selective TKIs.[5][16][17][18]
-
Experimental Caveat: It is crucial for researchers to recognize that selectivity is concentration-dependent. While highly selective at concentrations required for VEGFR inhibition, studies have shown that at higher concentrations (e.g., 1 µM), Tivozanib can inhibit over 25 other tyrosine kinases by more than 90%.[15] Therefore, for cellular studies aimed at elucidating on-target mechanisms, it is advisable to use concentrations in the low nanomolar range (e.g., 10-50 nM) to avoid confounding off-target effects.[15]
Methodologies for In Vitro Kinase Profiling
A robust evaluation of a kinase inhibitor requires a dual approach: biochemical assays to quantify direct interaction with the purified enzyme and cell-based assays to confirm activity in a more complex, biologically relevant environment.[12][19]
Biochemical (Cell-Free) Kinase Assay
This methodology provides a direct measure of an inhibitor's ability to block the enzymatic function of an isolated kinase. The principle is to measure the transfer of phosphate from ATP to a specific substrate by the purified kinase enzyme.[8] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[9][20]
Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., for VEGFR-2)
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Dithiothreitol (DTT) may be added to a final concentration of 1 mM to maintain enzyme stability.[9][20]
-
Prepare a stock solution of Tivozanib (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the inhibitor in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1% to prevent solvent-induced artifacts.[8]
-
Dilute the recombinant human VEGFR-2 enzyme and the peptide substrate (e.g., Poly(Glu:Tyr, 4:1)) to their working concentrations in 1x Kinase Buffer.[20]
-
-
Assay Plate Setup (96-well White Plate):
-
Test Wells: Add 2.5 µL of the serially diluted Tivozanib solutions.
-
Positive Control (100% Activity): Add 2.5 µL of 1x Kinase Buffer with the same final DMSO concentration as the test wells.[9]
-
Blank (0% Activity): Add 2.5 µL of 1x Kinase Buffer with DMSO.
-
-
Kinase Reaction Initiation:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP (e.g., 1 µM final concentration), and the peptide substrate.[13][20]
-
Add 12.5 µL of the Master Mix to all wells.
-
To the "Test Wells" and "Positive Control" wells, add 10 µL of the diluted VEGFR-2 enzyme.[20]
-
To the "Blank" wells, add 10 µL of 1x Kinase Buffer instead of the enzyme.[9]
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (ADP-Glo™ Method):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[20]
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a light signal. Incubate at room temperature for 30-45 minutes.[9][20]
-
Read the luminescence signal using a microplate reader. A higher signal corresponds to higher kinase activity (more ADP produced).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Tivozanib concentration relative to the positive and blank controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Caption: Workflow for a biochemical (cell-free) kinase assay.
Cell-Based Kinase Assay
Cell-based assays are essential for confirming that an inhibitor can effectively engage its target within the complex intracellular environment.[19] A common approach is to measure the inhibition of ligand-stimulated receptor phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFRs.
Protocol: Cellular VEGFR-2 Phosphorylation Assay
-
Cell Culture and Plating:
-
Culture HUVECs under standard conditions.
-
Seed the cells into 96-well plates and allow them to adhere and grow to near-confluency.
-
Serum-starve the cells for several hours prior to the experiment to reduce basal receptor activation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Tivozanib in serum-free cell culture medium.
-
Remove the starvation medium from the cells and add the Tivozanib dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[21]
-
-
Ligand Stimulation:
-
Stimulate the cells by adding VEGF-A ligand to all wells (except for the unstimulated negative control) to a final concentration known to induce robust VEGFR-2 phosphorylation (e.g., 50 ng/mL).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and lyse the cells directly in the plate using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the level of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 in the cell lysates. This is typically done using a sandwich ELISA-based kit or by transferring lysates for Western blot analysis.[22]
-
-
Data Analysis:
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each well to account for any variations in cell number.
-
Calculate the percentage of inhibition of VEGF-stimulated phosphorylation for each Tivozanib concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the normalized data against the inhibitor concentration.
-
Conclusion
The in vitro profile of Tivozanib establishes it as a highly potent inhibitor of all three VEGFRs with a superior selectivity profile compared to many other TKIs.[5][23] Its picomolar to low-nanomolar efficacy in both biochemical and cellular assays underscores its robust anti-angiogenic potential.[14] A thorough understanding of its kinase inhibition spectrum, coupled with the application of rigorous and validated in vitro methodologies, is fundamental for researchers aiming to leverage Tivozanib as a precise pharmacological tool for studying VEGF-mediated biology or as a benchmark in the development of next-generation anti-angiogenic therapies.
References
-
PubChem. Tivozanib. National Institutes of Health. [Link][4]
-
Patsnap Synapse. What is the mechanism of Tivozanib? [Link][6]
-
Cowey, C. L. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Drug Design, Development and Therapy, 7, 519–527. [Link][3]
-
Heath, E. I., et al. (2024). Tivozanib Monotherapy in the Frontline Setting for Patients with Metastatic Renal Cell Carcinoma and Favorable Prognosis. Current Oncology Reports. [Link][16]
-
Eskens, F. A., et al. (2011). Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors. Clinical Cancer Research, 17(22), 7156–7163. [Link][24]
-
Bhargava, S., & Vaishampayan, U. (2020). Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. Future Oncology, 16(28), 2147–2164. [Link][7]
-
Sakellakis, M., & Zakopoulou, R. (2023). Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. Cureus, 15(3), e35675. [Link][5]
-
Sakellakis, M., & Zakopoulou, R. (2023). Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. ResearchGate. [Link][23]
-
Al-Husein, B., et al. (2020). Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients. Journal for ImmunoTherapy of Cancer, 8(2), e001115. [Link][17]
-
Cowey, C. L. (2013). Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Dovepress. [Link][11]
-
BPS Bioscience. Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link][20]
-
U.S. Food and Drug Administration. (2021). NDA 212904 Multi-disciplinary Review and Evaluation. [Link][14]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][22]
-
Kidney Cancer UK. (2026). Tivozanib has a better safety profile than other TKIs for the treatment of kidney cancer. [Link][18]
Sources
- 1. Tivozanib - Wikipedia [en.wikipedia.org]
- 2. What is Tivozanib used for? [synapse.patsnap.com]
- 3. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 7. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fotivdahcp.com [fotivdahcp.com]
- 11. dovepress.com [dovepress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Probe TIVOZANIB | Chemical Probes Portal [chemicalprobes.org]
- 16. Tivozanib Monotherapy in the Frontline Setting for Patients with Metastatic Renal Cell Carcinoma and Favorable Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tivozanib mediated inhibition of c-Kit/SCF signaling on Tregs and MDSCs and reversal of tumor induced immune suppression correlates with survival of HCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actionkidneycancer.org [actionkidneycancer.org]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Biologic and clinical activity of tivozanib (AV-951, KRN-951), a selective inhibitor of VEGF receptor-1, -2, and -3 tyrosine kinases, in a 4-week-on, 2-week-off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
